molecular formula C14H17N3OS B2983906 1-Propyl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea CAS No. 1798674-44-8

1-Propyl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea

Cat. No.: B2983906
CAS No.: 1798674-44-8
M. Wt: 275.37
InChI Key: CGQJCTJADRADSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Propyl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea is a synthetic organic compound that features a urea moiety linked to a pyridine ring, which is further substituted with a thiophene group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Propyl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea typically involves the following steps:

    Formation of the Pyridine-Thiophene Intermediate: The initial step involves the coupling of a thiophene derivative with a pyridine derivative.

    Urea Formation: The intermediate is then reacted with an isocyanate derivative to form the urea moiety.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Propyl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Urea derivatives with various substituents.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Propyl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyridine and thiophene rings suggests potential interactions with aromatic binding sites, while the urea moiety may form hydrogen bonds with target molecules .

Comparison with Similar Compounds

Uniqueness: 1-Propyl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea is unique due to the combination of the thiophene and pyridine rings, which may confer specific electronic and steric properties. This uniqueness can be leveraged in the design of molecules with tailored properties for specific applications .

Properties

IUPAC Name

1-propyl-3-[(5-thiophen-3-ylpyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-2-4-16-14(18)17-8-11-6-13(9-15-7-11)12-3-5-19-10-12/h3,5-7,9-10H,2,4,8H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQJCTJADRADSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NCC1=CC(=CN=C1)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.